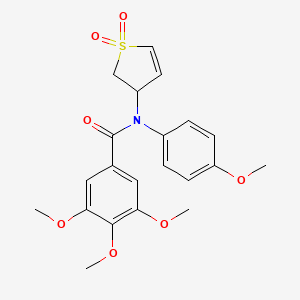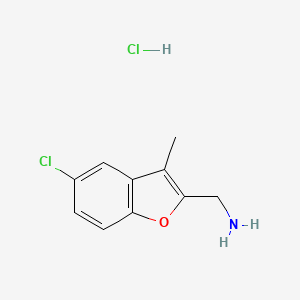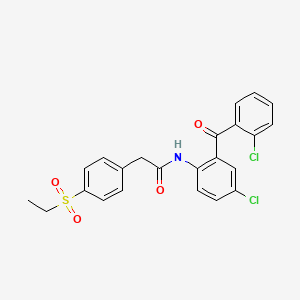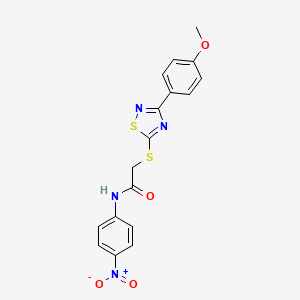![molecular formula C19H20N4O3 B2878209 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide CAS No. 942012-44-4](/img/structure/B2878209.png)
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N'-[(pyridin-2-yl)methyl]ethanediamide is a useful research compound. Its molecular formula is C19H20N4O3 and its molecular weight is 352.394. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Catalysis
One significant application of compounds related to N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide involves their role in facilitating chemical reactions. For instance, N,N'-Bis(pyridin-2-ylmethyl)oxalamide has been identified as an effective promoter for the Cu-catalyzed N-arylation of oxazolidinones and amides with (hetero)aryl iodides at room temperature, demonstrating excellent chemoselectivity and tolerance of a wide range of functional groups. This process leads to the formation of diverse N-arylation products, highlighting its utility in organic synthesis and potential pharmaceutical applications (Bhunia, De, & Ma, 2022).
Material Science and Coordination Chemistry
Compounds structurally related to the query chemical have been utilized in material science, particularly in the formation of coordination compounds with metals. For example, coordination compounds of copper and nickel with derivatives of N,N'-[4,4'-(perfluoro-1,4-phenylene)bis(oxy)bis(4,1-phenylene)]-bis[2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide] have shown potential for inhibiting the growth and propagation of human leukemia HL-60 cancer cells. This demonstrates their potential in developing novel materials with biomedical applications (Pakhontsu, Tsapkov, Poirier, & Gulya, 2014).
Supramolecular Chemistry
In supramolecular chemistry, the structural characteristics of N1-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-2-ylmethyl)oxalamide and its analogs have been explored for designing and understanding hydrogen-bonded networks. For instance, bis{4,4'-[oxalylbis(azanediyl)]dipyridinium} octamolybdate illustrates the formation of a three-dimensional supramolecular architecture through hydrogen bonding between its components. Such structures have implications in the design of novel materials with specific physical and chemical properties (Qin, Dong, Li, & Gong, 2010).
Antimicrobial and Anticancer Research
Derivatives of the queried compound have been studied for their potential antimicrobial and anticancer activities. For instance, coordination compounds based on related structures have demonstrated in vitro activity against cancer cells, suggesting their potential as therapeutic agents. Moreover, Schiff bases with pyridine rings have shown promise as corrosion inhibitors, indicating their utility in industrial applications to prevent metal corrosion, which, while not directly related to antimicrobial or anticancer applications, showcases the versatility of compounds within this chemical family (Ji, Xu, Gong, Zhang, Jin, Ning, Meng, Yang, & Chen, 2016).
Eigenschaften
IUPAC Name |
N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-13-7-8-14(11-16(13)23-10-4-6-17(23)24)22-19(26)18(25)21-12-15-5-2-3-9-20-15/h2-3,5,7-9,11H,4,6,10,12H2,1H3,(H,21,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAYPMEOGCVRNBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=CC=N2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(1H-imidazol-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B2878126.png)


![9-(2-methoxyethyl)-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2878131.png)




![2-cyano-N-{5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2878139.png)
![5-(3-fluorobenzyl)-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2878142.png)
![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2878143.png)
![1-methyl-3-{[2-(piperidin-1-yl)ethoxy]methyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B2878145.png)
![Tert-butyl 4-(((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamoyl)piperidine-1-carboxylate](/img/structure/B2878147.png)
![4-(diethylsulfamoyl)-N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2878149.png)
